2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]-
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Overview
Description
2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]- is a synthetic organic compound with the molecular formula C20H31NO4S . It belongs to the class of oxazolidinones, which are known for their antibacterial properties . The compound features a 2-oxazolidinone ring substituted with a decyl chain and a 4-methylphenylsulfonyl group, making it a unique structure in the realm of medicinal chemistry .
Preparation Methods
The synthesis of 2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 2-oxazolidinone with appropriate alkylating agents and sulfonyl chlorides . The reaction conditions often require the presence of a base, such as triethylamine, and a solvent like dichloromethane. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the sulfonyl group, using reagents like sodium hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]- involves the inhibition of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex, which is essential for bacterial translation . This action effectively halts bacterial growth and proliferation .
Comparison with Similar Compounds
Similar compounds include other oxazolidinones like linezolid and tedizolid . Compared to these, 2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]- has a unique decyl chain and sulfonyl group, which may confer different pharmacokinetic properties and antibacterial spectrum . Linezolid and tedizolid are primarily used for treating Gram-positive bacterial infections, while the unique structure of 2-Oxazolidinone, 4-decyl-3-[(4-methylphenyl)sulfonyl]- may offer advantages in terms of potency and resistance profile .
Properties
CAS No. |
675820-88-9 |
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Molecular Formula |
C20H31NO4S |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-decyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H31NO4S/c1-3-4-5-6-7-8-9-10-11-18-16-25-20(22)21(18)26(23,24)19-14-12-17(2)13-15-19/h12-15,18H,3-11,16H2,1-2H3 |
InChI Key |
MIJNHKOMWREHKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1COC(=O)N1S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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